

Protocol for Pulsing Dendritic Cells with HIV Gag Peptide (197-205)

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Compound of Interest

Compound Name: *HIV gag peptide (197-205)*

Cat. No.: *B12429308*

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This document provides a detailed protocol for pulsing human monocyte-derived dendritic cells (DCs) with the HIV Gag peptide (197-205; sequence: AMQMLKETI). This process is a critical step in generating antigen-specific T cell responses in vitro, which is essential for immunology research and the development of T-cell-based vaccines and immunotherapies.

Experimental Overview

The protocol is divided into three main stages:

- **Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs):** Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and monocytes are subsequently purified. These monocytes are then differentiated into immature DCs using a specific cytokine cocktail. Finally, the immature DCs are matured to enhance their antigen-presenting capabilities.
- **Pulsing of Mature DCs with HIV Gag Peptide:** Mature DCs are incubated with the **HIV Gag peptide (197-205)**, allowing the peptide to be loaded onto MHC class I molecules on the DC surface.
- **Co-culture of Peptide-Pulsed DCs with T Cells:** The peptide-loaded DCs are co-cultured with T cells, leading to the activation and expansion of T cells specific for the HIV Gag peptide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful execution of this protocol.

Parameter	Value	Notes
Monocyte Seeding Density	1 x 10 ⁶ cells/mL	For differentiation into immature DCs.
GM-CSF Concentration	800 IU/mL	For DC differentiation.
IL-4 Concentration	250 IU/mL	For DC differentiation.
DC Maturation Stimuli	TNF- α (50 ng/mL) and IL-1 β (50 ng/mL)	Added on day 5 of culture for 24-48 hours.
HIV Gag Peptide (197-205) Concentration	2 μ g/mL	For pulsing mature DCs.[1]
DC to T Cell Ratio	1:5 to 1:10	For optimal T cell stimulation in co-culture.[2]
Co-culture Duration	5-7 days	For assessment of T cell proliferation and cytokine production.

Experimental Protocols

Part 1: Generation and Maturation of Monocyte-Derived Dendritic Cells

This protocol describes the generation of mature Mo-DCs from human PBMCs.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin (Complete RPMI)

- Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant Human Interleukin-4 (IL-4)
- Recombinant Human Tumor Necrosis Factor-alpha (TNF- α)
- Recombinant Human Interleukin-1 beta (IL-1 β)
- CD14 MicroBeads for monocyte isolation
- Cell culture flasks or plates

Procedure:

- Day 0: Monocyte Isolation and Seeding
 - Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
 - Wash the purified monocytes and resuspend them in Complete RPMI.
 - Seed the monocytes at a density of 1×10^6 cells/mL in a T-75 cell culture flask in Complete RPMI supplemented with 800 IU/mL GM-CSF and 250 IU/mL IL-4.
 - Incubate at 37°C in a humidified 5% CO₂ incubator.
- Day 3: Cytokine Replenishment
 - Add fresh Complete RPMI containing GM-CSF (800 IU/mL) and IL-4 (250 IU/mL) to the culture. Do not remove the old medium.
- Day 5: DC Maturation
 - Gently collect the non-adherent and loosely adherent cells, which are the immature DCs.
 - Centrifuge the cells and resuspend them in fresh Complete RPMI.

- Add maturation stimuli: TNF- α (50 ng/mL) and IL-1 β (50 ng/mL).
- Incubate for 24-48 hours.
- Day 6-7: Harvest Mature DCs
 - Harvest the mature, non-adherent DCs.
 - The cells are now ready for peptide pulsing. Mature DCs can be identified by the upregulation of surface markers such as CD80, CD83, and CD86.

Part 2: Pulsing of Mature DCs with HIV Gag Peptide (197-205)

Materials:

- Mature Mo-DCs (from Part 1)
- **HIV Gag peptide (197-205)**
- Serum-free RPMI 1640 medium

Procedure:

- Wash the mature DCs twice with serum-free RPMI 1640.
- Resuspend the cells at a concentration of 1×10^6 cells/mL in serum-free RPMI 1640.
- Add the **HIV Gag peptide (197-205)** to a final concentration of 2 μ g/mL.[\[1\]](#)
- Incubate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, gently mixing every 30 minutes.
- Wash the peptide-pulsed DCs three times with Complete RPMI to remove any unbound peptide.
- The peptide-pulsed DCs are now ready for co-culture with T cells.

Part 3: Co-culture of Peptide-Pulsed DCs with T Cells

Materials:

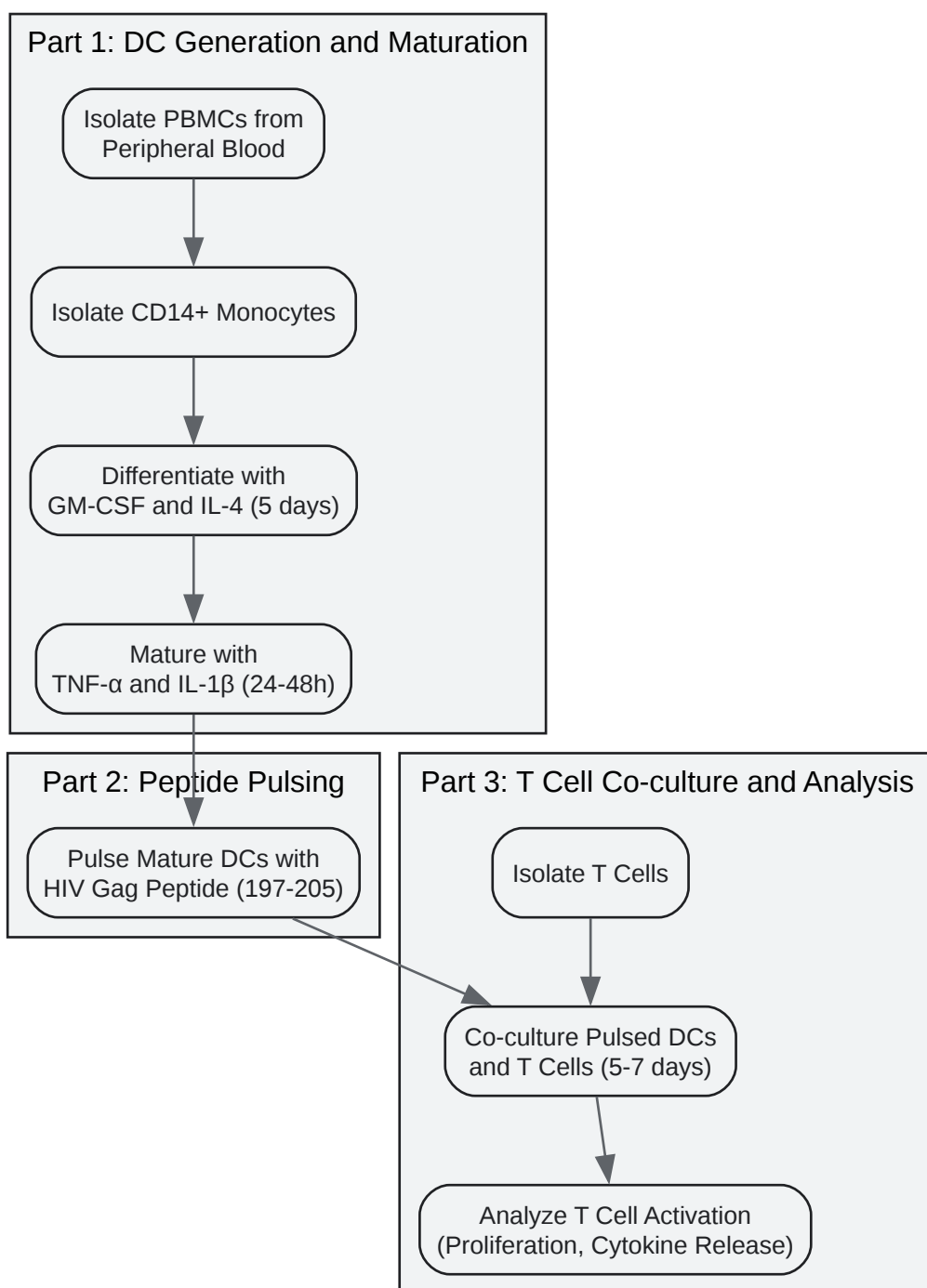
- Peptide-pulsed DCs (from Part 2)
- Autologous or HLA-matched T cells
- Complete RPMI
- 96-well round-bottom cell culture plates

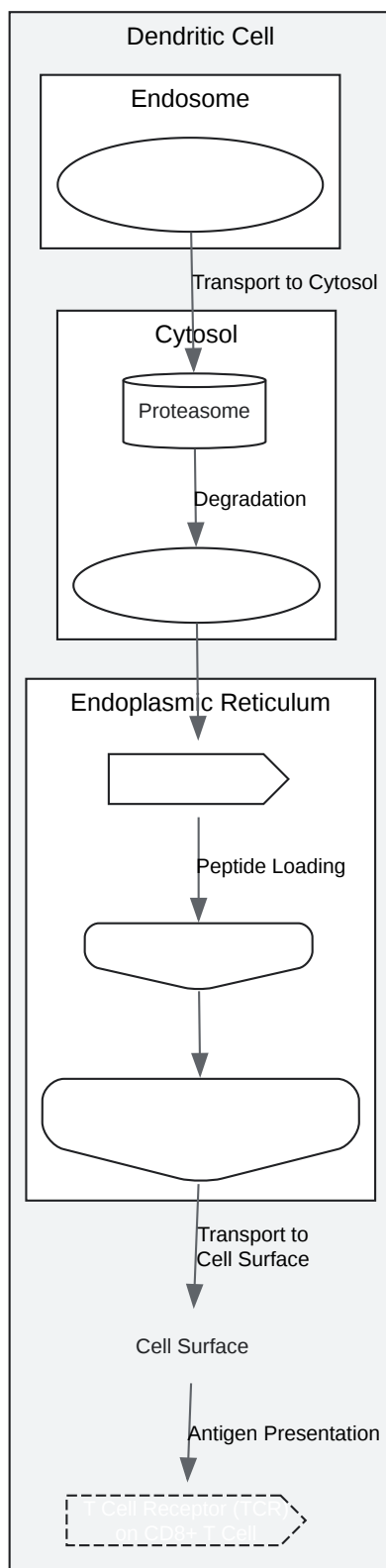
Procedure:

- Isolate T cells from PBMCs using a pan-T cell isolation kit or by CD3⁺ selection.
- In a 96-well round-bottom plate, add 2×10^5 T cells per well.
- Add the peptide-pulsed DCs to the wells at a DC:T cell ratio of 1:10 (i.e., 2×10^4 DCs per well).
- As a negative control, set up wells with T cells and unpulsed mature DCs.
- As a positive control, T cells can be stimulated with a mitogen like phytohemagglutinin (PHA).
- Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
- Assess T cell activation by measuring proliferation (e.g., using CFSE or BrdU incorporation assays) or cytokine production (e.g., by ELISA or ELISpot for IFN- γ).

Visualizations

Experimental Workflow





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References

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- 2. A Dendritic cell targeted vaccine induces long term HIV-specific immunity within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
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